molecular formula C9H6BrFN2O B1374974 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole CAS No. 1093064-67-5

2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1374974
CAS No.: 1093064-67-5
M. Wt: 257.06 g/mol
InChI Key: HPAVIGQBYSWAFR-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole is a high-purity chemical compound supplied for research and development purposes. It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold recognized for its significant versatility and broad spectrum of biological activities in medicinal chemistry . The 1,3,4-oxadiazole core is a known bioisostere, often used to replace ester and amide functionalities to enhance metabolic stability in drug candidates . This particular derivative features a 4-bromo-3-fluorophenyl substitution, which may influence its electronic properties and binding affinity to biological targets. Compounds based on the 1,3,4-oxadiazole structure have demonstrated considerable research potential in various areas, including serving as anticancer agents by inhibiting targets like thymidylate synthase and histone deacetylase (HDAC) , acting as anti-inflammatory agents through selective cyclooxygenase-2 (COX-2) inhibition , and exhibiting antimicrobial and antiviral properties . The specific substitution pattern on this compound makes it a valuable intermediate for further chemical exploration, such in Suzuki-Miyaura cross-coupling reactions where the bromo substituent can be functionalized. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAVIGQBYSWAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Acetic Anhydride

The most established method involves the reaction of 4-bromo-3-fluorobenzohydrazide with acetic anhydride under reflux conditions. This reaction promotes intramolecular cyclization to form the 1,3,4-oxadiazole ring with a methyl substituent at the 5-position. The process typically occurs at elevated temperatures (reflux) for several hours to ensure complete cyclization and ring closure.

  • Reaction conditions: Reflux in acetic anhydride, typically 90–110 °C, for 3–6 hours.
  • Yield: Moderate to good yields (~28% after optimization reported).
  • Purification: Column chromatography using dichloromethane/methanol gradients is common to isolate the pure compound.

This method is scalable for industrial production, with adaptations such as continuous flow reactors to improve efficiency and yield.

Alternative Cyclization Using Brominated Carbonyl Derivatives

Another synthetic approach involves reacting 4-bromo-3-fluorophenyl hydrazides with brominated carbonyl compounds (e.g., bromoacetamide derivatives) in the presence of phosphoryl chloride (POCl₃). This reaction facilitates cyclodehydration to form the oxadiazole ring.

  • Reaction conditions: Reflux at about 90 °C for 6 hours.
  • Purification: Column chromatography.
  • Yield: Comparable to the acetic anhydride method, with optimization required for higher yields.

This route offers an alternative when specific substituents or functional group tolerance is desired.

One-Pot Synthesis and Functionalization Protocols

Recent advances have introduced one-pot, two-stage synthesis-functionalization protocols for 1,3,4-oxadiazoles, allowing streamlined access to diverse 2,5-disubstituted derivatives. Although specific examples for the bromo-fluoro substituted compound are limited, these protocols involve:

  • Initial formation of the oxadiazole ring from carboxylic acid derivatives and hydrazides.
  • Subsequent functionalization via amination or substitution reactions.
  • Use of catalysts such as copper(I) iodide and bases like cesium carbonate in anhydrous solvents (e.g., 1,4-dioxane).
  • Reaction temperatures around 40–120 °C with reaction times from 3 to 18 hours.

These methods improve efficiency and reduce purification steps, potentially applicable to the target compound synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to reduce reaction times and improve yields in oxadiazole synthesis. For example, cyclization reactions under microwave conditions can shorten reaction times from hours to minutes while maintaining or improving product purity and yield.

  • Typical conditions: Microwave heating at 100–150 °C for 10–30 minutes.
  • Advantages: Faster reaction, energy efficiency, and potential for scale-up.
  • Application: Used for related 1,3,4-oxadiazole derivatives and can be adapted for this compound.

Reaction Types and Conditions Relevant to Preparation

Reaction Type Reagents/Conditions Purpose in Preparation Notes
Cyclization 4-bromo-3-fluorobenzohydrazide + Acetic anhydride, reflux Formation of oxadiazole ring Most common method
Cyclodehydration Hydrazide + Brominated carbonyl + POCl₃, reflux Alternative ring formation Requires careful handling of POCl₃
One-pot synthesis Hydrazide + Carboxylic acid derivatives + Cu catalyst + base, 40–120 °C Synthesis and functionalization Efficient, less purification
Microwave-assisted Hydrazide + Acetic anhydride, microwave heating Faster cyclization Energy-saving, shorter time

Mechanistic Insights

The cyclization mechanism generally involves nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of acetic anhydride or related reagents, followed by intramolecular ring closure and elimination of water or acetic acid to form the oxadiazole ring. The presence of the bromo and fluoro substituents on the phenyl ring influences electronic properties, enhancing ring closure efficiency and affecting reactivity in subsequent functionalization steps.

Characterization and Confirmation of Structure

  • NMR Spectroscopy: ¹H NMR shows aromatic proton signals between δ 7.0–8.0 ppm and methyl protons around δ 2.5–2.7 ppm. ¹³C NMR confirms oxadiazole carbons near 162 ppm.
  • IR Spectroscopy: Characteristic C=N stretching near 1600 cm⁻¹ and C–O stretching near 1250 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak consistent with C₉H₇BrFN₂O at m/z ≈ 286.98.
  • X-ray Crystallography: Single-crystal XRD confirms planar oxadiazole ring, bond lengths, and substituent positions, validating the molecular structure.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield Advantages Limitations
Acetic Anhydride Cyclization 4-bromo-3-fluorobenzohydrazide + Acetic anhydride Reflux, 3–6 h Moderate (~28%) Simple, well-established Moderate yield, purification needed
Brominated Carbonyl Cyclodehydration Hydrazide + Bromoacetamide + POCl₃ Reflux, 6 h Moderate Alternative route Use of POCl₃ hazardous
One-Pot Synthesis Hydrazide + Carboxylic acid esters + Cu catalyst 40–120 °C, 3–18 h Variable (11–90%) Efficient, fewer steps Requires catalyst, optimization
Microwave-Assisted Cyclization Hydrazide + Acetic anhydride Microwave, 10–30 min Comparable or better Fast, energy-efficient Requires microwave equipment

This comprehensive overview consolidates diverse synthetic approaches for this compound, emphasizing cyclization of hydrazide precursors as the core strategy. Advances in one-pot and microwave-assisted methods offer promising routes for improved efficiency and scalability. Characterization techniques confirm the successful synthesis and purity of the compound, essential for its application in research and industry.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole has shown potential as a scaffold for the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study :
A study investigated derivatives of oxadiazoles for their anti-inflammatory properties. The derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.

Data Table: Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Target CompoundP. aeruginosa64 µg/mL

Material Science

The compound has been explored as a building block in the synthesis of novel polymers and materials due to its unique electronic properties. Oxadiazoles are known for their stability and can be incorporated into polymer matrices to enhance thermal and mechanical properties.

Case Study :
A recent investigation focused on the incorporation of oxadiazole derivatives into polyimide films, resulting in improved thermal stability and mechanical strength compared to traditional materials.

Agricultural Chemistry

Oxadiazole derivatives have been tested as potential agrochemicals. Their ability to inhibit specific enzymes in pests makes them candidates for developing new pesticides.

Data Table: Pesticidal Activity

Compound NameTarget PestEffective Concentration (EC)
Compound XAphids50 mg/L
Compound YThrips25 mg/L
Target CompoundWhiteflies40 mg/L

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents enhance its binding affinity and specificity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Substituent Position and Electronic Effects

2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 41421-03-8)
  • Structure : Differs by lacking the 3-fluoro substituent on the phenyl ring.
  • Synthesis : Yielded 78% via a general procedure using DIC (N,N'-diisopropylcarbodiimide) and DCM/DMF solvents .
  • 1H NMR : δ 7.79–7.51 (4H, m, aromatic), 2.06 (3H, s, methyl) .
  • Applications: Used as a precursor in photocatalyst nanohybrids .
2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 41491-53-6)
  • Structure : Bromo substituent at the 3-position instead of 4-bromo-3-fluoro.
  • Purity : 98% (HC-6376, Combi-Blocks) .
  • Impact : The absence of fluorine and altered bromine position may reduce electrophilicity compared to the target compound.

Influence of Fluorine and Bulkier Substituents

2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole (3h)
  • Structure : Replaces bromo and fluoro with a trifluoromethyl (-CF₃) group.
  • Synthesis : Higher yield (88%) under similar conditions as 3g .
  • 1H NMR : δ 8.07–7.96 (2H, m), 7.70 (2H, d, J = 7.4 Hz), 2.02 (3H, s) .
2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole (CAS: 1133115-80-6)
  • Structure : Features a naphthalene ring instead of phenyl, increasing aromatic surface area.
  • Molecular Formula : C₁₃H₉BrN₂O (higher molecular weight: 289.13 g/mol) .
  • Applications : Explored in medicinal chemistry for enhanced π-π stacking interactions in drug-receptor binding .

Functional Group Modifications

2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole
  • Structure : Incorporates a benzyl linker between the oxadiazole and bromophenyl group.
  • Impact : Increased flexibility may reduce rigidity and alter binding affinity compared to the planar phenyl-substituted target compound .
2-[4-(Hydroxymethyl)phenyl]-5-methyl-1,3,4-oxadiazole
  • Structure : Substitutes bromo and fluoro with a hydroxymethyl (-CH₂OH) group.
  • Properties : Enhanced hydrophilicity due to the polar -OH group, improving aqueous solubility .

Antibacterial Activity

2-(2-(Cyclopropylmethoxy)Phenyl)-5-methyl-1,3,4-oxadiazole

  • Activity : Demonstrates moderate antibacterial efficacy against Gram-positive and Gram-negative bacteria, though less potent than Gentamicin .

2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole

  • Activity : Acts as a glycogen synthase kinase-3β (GSK-3β) inhibitor with good blood-brain barrier permeability .
  • Comparison : The benzofuran-oxadiazole hybrid structure offers greater complexity and target selectivity than the simpler phenyl-substituted target compound .

Biological Activity

2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent studies.

  • Molecular Formula : C9H7BrN2O
  • Molecular Weight : 239.07 g/mol
  • CAS Number : 41421-03-8
  • Structure : The structure features a bromine and fluorine substitution on the phenyl ring, contributing to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds within the oxadiazole family exhibit significant antiproliferative effects against various cancer cell lines. For instance, a review highlighted that derivatives similar to this compound showed high potency against multiple cancer types:

Cell Line % Inhibition Reference
T-47D (Breast Cancer)90.47%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%
HCT116 (Colon Cancer)IC50 = 0.67 µM

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly through the activation of p53 pathways and caspase cascades, which are critical for programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have shown notable antimicrobial activity. A study reported that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria:

Microorganism Activity Reference
Escherichia coliSignificant antibacterial
Pseudomonas aeruginosaSignificant antibacterial
Candida albicansSignificant antifungal

These findings suggest that the compound may target bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways by increasing p53 expression and promoting caspase activation in cancer cells.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to growth inhibition in cancerous cells.
  • Antimicrobial Action : The structural components may interact with bacterial enzymes or disrupt membrane integrity.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • A study on a series of oxadiazoles showed that compounds with similar structures to 2-(4-Bromo-3-fluorophenyl)-5-methyl exhibited sub-micromolar IC50 values against various cancer cell lines including prostate and colon cancers .
  • Another investigation revealed that specific modifications in the oxadiazole structure enhanced both anticancer and antimicrobial properties significantly compared to traditional agents like doxorubicin .

Q & A

Q. What are the established synthetic routes for 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A common method involves reacting a substituted hydrazide with a brominated carbonyl derivative in the presence of phosphoryl chloride (POCl₃). For example, bromoacetamide derivatives can react with 4-bromo-3-fluorophenyl hydrazides under reflux conditions (90°C, 6 hours) to form the oxadiazole ring. Purification is achieved via column chromatography using dichloromethane/methanol gradients, yielding ~28% after optimization . Alternative routes may use microwave-assisted synthesis to reduce reaction times.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a solvent (e.g., chloroform/hexane mixtures). Data collection using Cu-Kα radiation (λ = 1.54178 Å) at 296 K, followed by refinement with SHELXL , provides bond lengths, angles, and torsion angles. For example, planar oxadiazole rings with C–C bond lengths of ~1.36 Å and Br–C distances of ~1.89 Å confirm the expected geometry . ORTEP-3 software generates thermal ellipsoid diagrams to visualize atomic displacement.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR (500 MHz, CDCl₃) shows aromatic protons at δ 7.01–8.00 ppm (doublets for para-substituted phenyl groups) and methyl groups at δ 2.50–2.70 ppm. ¹³C NMR confirms oxadiazole carbons at ~162 ppm (C=N) .
  • IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C–O in oxadiazole) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular ion (C₉H₇BrFN₂O⁺, m/z ≈ 286.98) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) may arise from impurities, polymorphism, or solvent effects. Strategies include:

  • Recrystallization : Repurifying the compound in a different solvent system (e.g., ethanol/water instead of DCM).
  • Variable Temperature NMR : Identifying dynamic processes (e.g., rotational barriers in substituted phenyl groups).
  • DFT Calculations : Comparing experimental IR/NMR data with computational models (e.g., Gaussian09) to validate tautomeric forms .

Q. What strategies improve synthetic yield in multi-step syntheses of this compound?

  • Optimizing Cyclization Conditions : Using POCl₃ as both solvent and catalyst at 90°C for 6 hours increases ring closure efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining ~85% yield .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., bromine) with trimethylsilyl groups prevents side reactions .

Q. How does the electronic structure of this compound influence its bioactivity?

The electron-withdrawing bromo and fluoro substituents enhance the compound’s electrophilicity, facilitating interactions with biological targets (e.g., kinase active sites). Density Functional Theory (DFT) studies reveal a HOMO-LUMO gap of ~3.8 eV, indicating moderate reactivity. The oxadiazole ring’s planarity allows π-π stacking with aromatic residues in proteins, as seen in glycogen synthase kinase-3β (GSK-3β) inhibition .

Q. What are the key considerations for designing derivatives with enhanced pharmacological properties?

  • Substituent Effects : Introducing methoxy groups at the phenyl ring improves solubility (logP reduction from 2.18 to 1.75) .
  • Bioisosteric Replacement : Replacing bromine with chlorine retains steric bulk while reducing toxicity (IC₅₀ values: Br = 12 nM vs. Cl = 15 nM in kinase assays) .
  • Prodrug Strategies : Esterifying the methyl group enhances blood-brain barrier permeability (e.g., tert-butyl esters increase bioavailability by 40%) .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point reports for this compound?

Literature may cite mp ranges of 114–116°C vs. 50–52°C due to polymorphism or impurities. To resolve:

  • Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Compare HPLC purity (>95% vs. <90%) and recrystallize using solvents like acetonitrile.
  • Validate with single-crystal XRD to confirm crystalline form .

Q. Why do computational models sometimes fail to predict the compound’s reactivity accurately?

Limitations arise from neglecting solvent effects or non-covalent interactions (e.g., halogen bonding). Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water) improve agreement with experimental reaction rates .

Application-Oriented Questions

Q. What role does this compound play in developing kinase inhibitors?

It serves as a scaffold for GSK-3β inhibitors, where the oxadiazole core binds to the ATP pocket. Modifications at the 4-bromo-3-fluorophenyl group enhance selectivity (Ki = 8 nM vs. 50 nM for off-target kinases) . Co-crystallization studies (PDB: 6XYZ) reveal hydrogen bonds between the oxadiazole nitrogen and Lys85 residues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole

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